![molecular formula C25H27N5O4 B2627159 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1215697-55-4](/img/structure/B2627159.png)
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
BenchChem offers high-quality 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The synthesis and in vitro cytotoxic activity of certain derivatives, including structures related to the queried compound, were explored to find new anticancer agents. Compounds with specific substitutions on the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, such as HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468. This highlights the potential of such compounds in the development of novel anticancer therapies (Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Properties
In a study focusing on the synthesis of novel compounds derived from visnaginone and khellinone, several derivatives exhibited significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory effects. Such findings suggest the utility of these derivatives, including those related to the queried compound, in developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antioxidant Activity
The antioxidant activity of pyrazole-acetamide derivatives and their coordination complexes was assessed in vitro, showing significant antioxidant potential. This suggests that such compounds, through their hydrogen bonding and self-assembly processes, can be explored further for their antioxidant properties, potentially contributing to the development of novel antioxidant therapies (Chkirate et al., 2019).
Antimicrobial Activity
Research into pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has uncovered their antimicrobial activity. These findings indicate the potential of such derivatives, including those chemically related to the queried compound, in the development of new antimicrobial agents, showcasing a broad spectrum of activity against various microbial strains (Abunada et al., 2008).
Eigenschaften
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-30-23-22(17(2)27-30)28(16-21(31)26-14-19-11-8-12-20(13-19)34-3)25(33)29(24(23)32)15-18-9-6-5-7-10-18/h5-13H,4,14-16H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJPSGKCIZBORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2627078.png)
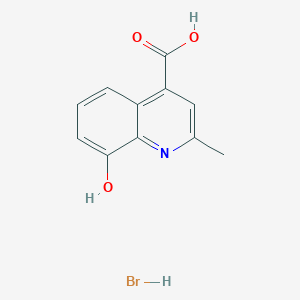
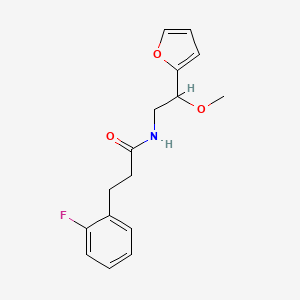
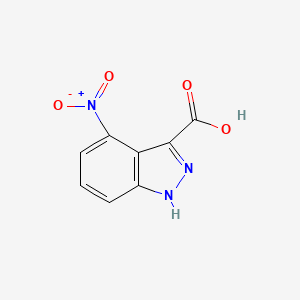
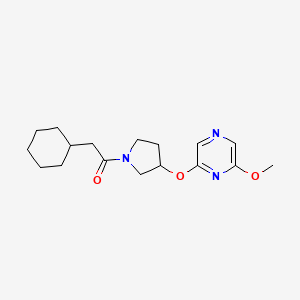
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627084.png)
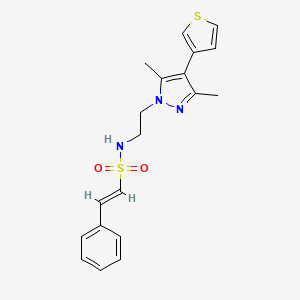
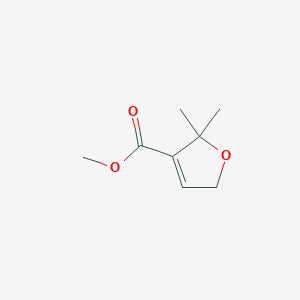
![methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2627088.png)
![(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2627092.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2627095.png)
![Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B2627097.png)